molecular formula C17H15ClN2O4 B2612137 Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034447-30-6

Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2612137
CAS No.: 2034447-30-6
M. Wt: 346.77
InChI Key: ITXXMHNJSBRRJI-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a methanone derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group linked to a pyrrolidine ring substituted with a 3-chloropyridin-4-yloxy moiety. The compound’s design leverages the piperonyl group’s metabolic stability and the pyrrolidine scaffold’s conformational flexibility, which are common in drug discovery .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c18-13-8-19-5-3-14(13)24-12-4-6-20(9-12)17(21)11-1-2-15-16(7-11)23-10-22-15/h1-3,5,7-8,12H,4,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXXMHNJSBRRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS) . The pyrrolidine ring can be introduced via a Pd-catalyzed C-N cross-coupling reaction . The final step involves the attachment of the chloropyridine group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and bromination steps, as well as the development of more efficient catalysts for the cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The pyrrolidine ring can be reduced to form secondary amines.

    Substitution: The chloropyridine group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chloropyridine group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is being investigated for its potential therapeutic effects in treating neurological disorders. Its structural characteristics allow it to interact with biological targets effectively.

Neuropharmacological Potential

Research indicates that compounds with similar structural motifs have been effective in modulating neurotransmitter systems. The incorporation of the pyrrolidine ring may enhance its ability to cross the blood-brain barrier, making it a candidate for treating conditions such as epilepsy and anxiety disorders.

  • Antiepileptic Activity :
    • Studies have shown that derivatives of benzo[d][1,3]dioxole exhibit anticonvulsant properties. For instance, analogs synthesized for antiepileptic drug development have demonstrated significant activity in animal models .
  • Anxiolytic Effects :
    • Compounds featuring similar dioxole structures have been reported to reduce anxiety-like behavior in preclinical studies, suggesting that this compound could also possess anxiolytic properties .

Synthetic Organic Chemistry

The synthesis of benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone involves advanced organic synthesis techniques.

Synthesis Techniques

The compound can be synthesized through various methods including:

  • Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds between the dioxole and pyridine components.
  • Aldol Condensation : This method has been employed to create complex structures efficiently by forming β-hydroxy ketones which can be dehydrated to yield the final product .

Case Studies

Several case studies have highlighted the effectiveness of compounds with similar structures:

  • Case Study 1: Anticonvulsant Activity
    • A study focusing on a related compound demonstrated significant anticonvulsant effects in rodent models, leading to further exploration of its mechanism of action and potential clinical applications .
  • Case Study 2: Structure-Activity Relationship (SAR) Studies
    • SAR studies on related benzo[d][1,3]dioxole compounds revealed that modifications to the pyrrolidine ring significantly influenced biological activity, guiding the design of new analogs with enhanced efficacy and reduced side effects .

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis by modulating microtubule assembly . This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure.

Comparison with Similar Compounds

Structural Similarities and Variations

The compound shares core structural motifs with several analogs synthesized in the evidence:

  • Piperonyl-pyrrolidine/pyrazoline hybrids: 4a–e (): These β-lactam derivatives feature a piperonyl group attached to pyrazoline rings substituted with morpholino, piperidin-1-yl, or pyrrolidin-1-yl groups. Unlike the target compound, they lack the 3-chloropyridin-4-yloxy substitution but share the pyrrolidine/methanone linkage . F7 (): (2-(Benzo[d][1,3]dioxol-5-yl)-6-methoxyquinolin-4-yl)(pyrrolidin-1-yl)methanone includes a quinoline ring instead of pyridine, reducing electronic effects compared to the 3-chloropyridin-4-yloxy group . MDPV (): (R/S)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one is a psychoactive cathinone derivative with a pentanone chain instead of a methanone-pyrrolidine-pyridine system .

Pharmacological Profiles

Compound Biological Activity Key Findings Reference
4c () Antibacterial 95% yield; active against Gram-positive pathogens (MIC: 2–4 µg/mL)
F7 () Tubulin inhibition 63% yield; IC₅₀ = 0.8 µM against HeLa cells via colchicine-site binding
MDPV () Psychoactive (stimulant) Acts as a norepinephrine-dopamine reuptake inhibitor; Schedule I controlled
Compound 27 () Dual orexin receptor antagonism 60% yield; IC₅₀ = 12 nM (OX1R/OX2R) for insomnia treatment

Key Observations :

  • The piperonyl-pyrrolidine scaffold is versatile, with activity modulated by substituents. For example: 4c’s 4-hydroxypiperidine enhances antibacterial potency, while F7’s quinoline moiety drives tubulin inhibition . The 3-chloropyridin-4-yloxy group in the target compound may improve CNS penetration or target kinase pathways, though this requires validation.

Key Observations :

  • High-yielding syntheses (e.g., 95% for 4c ) often use mild conditions and stable intermediates.

Physicochemical Properties

Compound Physical State Melting Point (°C) Solubility (Predicted) Reference
4a () Brown solid 138–140 Low (lipophilic)
4b () Yellow oil Moderate (oil)
F7 () Solid Not reported Low (quinoline scaffold)
MDPV () Crystalline solid Not reported High (hydrochloride salt)

Key Observations :

  • Solid analogs like 4a and F7 may exhibit better crystallinity for structural studies (e.g., via Mercury CSD 2.0 ).
  • The target compound’s pyridine substitution could enhance aqueous solubility compared to 4a or F7 .

Biological Activity

Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic compound with potential applications in medicinal chemistry. Its unique structure combines a benzo[d][1,3]dioxole moiety with a pyrrolidine ring and a chloropyridine group, suggesting diverse biological activities, particularly in neurological and anti-cancer domains.

Chemical Structure

The compound can be represented as follows:

C17H16ClNO3\text{C}_{17}\text{H}_{16}\text{ClN}\text{O}_3

This structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have shown promising results against various cancer cell lines. In one study, compounds with similar structural features demonstrated IC50 values lower than those of standard drugs like doxorubicin:

CompoundCell LineIC50 (µM)Reference
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.38
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HCT1161.54
DoxorubicinMCF74.56

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism of action for benzo[d][1,3]dioxole derivatives often involves the inhibition of key proteins involved in cell proliferation and survival. For example:

  • EGFR Inhibition : Many compounds in this class target the epidermal growth factor receptor (EGFR), which is crucial for cancer cell signaling pathways.
  • Apoptosis Pathways : Studies have shown that these compounds can modulate the expression of Bcl-2 family proteins (Bax and Bcl-2), leading to increased apoptosis in cancer cells .

Neurotransmitter Modulation

The presence of the chloropyridine group suggests potential interactions with neurotransmitter systems. Compounds containing similar moieties have been investigated for their effects on neurotransmitter receptors, indicating possible applications in treating neurological disorders.

Study 1: Anticancer Properties

In a comparative study of various benzo[d][1,3]dioxole derivatives, several were identified as having significant anti-proliferative effects against breast cancer cell lines (MCF7 and MDA-MB-231). The combination of these compounds with doxorubicin showed synergistic effects, enhancing cytotoxicity compared to either agent alone .

Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological potential of similar compounds. The results indicated that these derivatives could modulate serotonin and dopamine receptors, suggesting their use in treating mood disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare this compound?

  • Methodology : The compound can be synthesized via multistep coupling reactions , such as Suzuki-Miyaura coupling for aryl-aryl bond formation (e.g., benzo[d][1,3]dioxol-5-yl moiety) and Buchwald-Hartwig amination for pyrrolidine-pyridyl ether linkages. Key steps include:

  • Use of Pd(OAc)₂/XPhos catalytic systems for cross-coupling reactions in dioxane/water mixtures at 100°C .
  • Purification via silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .
    • Critical Parameters : Reaction temperature, catalyst loading, and solvent polarity significantly impact yield and purity.

Q. Which spectroscopic techniques are essential for structural validation?

  • Key Techniques :

  • NMR (¹H/¹³C) : Assign stereochemistry of the pyrrolidine ring and verify substitution patterns on the pyridyl and benzo[d][1,3]dioxolyl groups .
  • LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]+ = 467.1641 observed in HRMS) and detect impurities .
  • IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1650–1750 cm⁻¹) .

Q. What safety protocols are critical during handling?

  • Recommendations :

  • Use fume hoods and PPE (gloves, goggles) to minimize inhalation/contact risks .
  • Store in airtight containers under inert gas (N₂/Ar) to prevent degradation .
  • Follow SDS guidelines for spill management (e.g., neutralization with sodium bicarbonate) .

Advanced Research Questions

Q. How can computational modeling predict SAR for analogs targeting orexin receptors?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model interactions between the pyrrolidine methanone core and receptor binding pockets (e.g., hydrophobic pockets in dual orexin antagonists) .
  • DFT Calculations : Optimize ground-state geometries and calculate dipole moments to assess electronic effects of substituents (e.g., 3-chloropyridyl vs. 4-methoxyphenyl) .
    • Validation : Compare computational predictions with in vitro binding assays (e.g., IC₅₀ values for orexin receptor inhibition) .

Q. How do crystal packing patterns influence solid-state stability?

  • Analysis Tools :

  • Mercury CSD : Visualize intermolecular interactions (e.g., π-π stacking between benzo[d][1,3]dioxolyl groups) and calculate void volumes to assess crystallinity .
  • Hirshfeld Surface Analysis : Quantify hydrogen-bonding (C-H···O) and halogen-bonding (Cl···π) contributions to lattice energy .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Approaches :

  • Purity Verification : Re-analyze disputed batches via HPLC (≥95% purity threshold) to exclude side-products (e.g., dechlorinated analogs) .
  • Assay Standardization : Compare protocols for cell lines (e.g., HEK293 vs. CHO), buffer conditions (pH 7.4 vs. 6.8), and endpoint measurements (e.g., fluorescence vs. radioligand binding) .

Q. How can conformational analysis optimize the pyrrolidine ring for target binding?

  • Experimental Design :

  • Variable-Temperature NMR : Probe ring puckering dynamics (e.g., envelope vs. twist conformers) in DMSO-d₆ or CDCl₃ .
  • X-ray Crystallography : Resolve locked conformations induced by steric effects (e.g., 3-chloropyridyl substituent) .
    • Applications : Adjust substituents (e.g., bulkier groups at C3 pyrrolidine) to stabilize bioactive conformers .

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